
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((3,3-dimethyl-1-piperidinyl)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((3,3-dimethyl-1-piperidinyl)acetyl)- is a complex organic compound known for its significant pharmacological properties. This compound belongs to the class of benzodiazepines, which are widely recognized for their therapeutic applications, particularly in the field of neurology and psychiatry. The unique structure of this compound allows it to interact with specific receptors in the body, making it a valuable subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl)benzamide with butanol and concentrated sulfuric acid under reflux conditions . Another method involves the acylation of a precursor compound with specific acyl chlorides, followed by purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their interactions with biological receptors and enzymes.
Industry: They are used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives involves their interaction with specific molecular targets, such as muscarinic receptors. These compounds act as antagonists, blocking the action of acetylcholine at these receptors, which can lead to various physiological effects . The pathways involved in these interactions are complex and involve multiple steps, including receptor binding, signal transduction, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
AF-DX 116: A selective M2 muscarinic receptor antagonist with similar structural features.
Pirenzepine: Another muscarinic receptor antagonist with a different substitution pattern.
Uniqueness
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one derivatives are unique due to their high selectivity and potency as muscarinic receptor antagonists. This selectivity makes them valuable for targeted therapeutic applications with potentially fewer side effects compared to less selective compounds .
Propiedades
Número CAS |
96448-75-8 |
|---|---|
Fórmula molecular |
C21H24N4O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
11-[2-(3,3-dimethylpiperidin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C21H24N4O2/c1-21(2)10-6-12-24(14-21)13-18(26)25-17-9-4-3-7-15(17)20(27)23-16-8-5-11-22-19(16)25/h3-5,7-9,11H,6,10,12-14H2,1-2H3,(H,23,27) |
Clave InChI |
FOYRRTZFMAWILJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


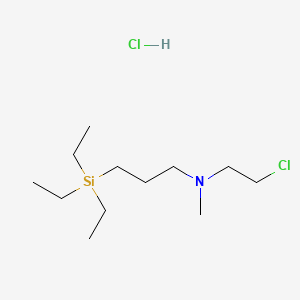
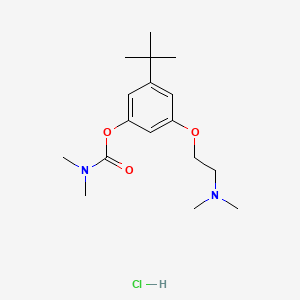
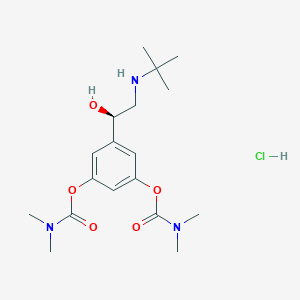
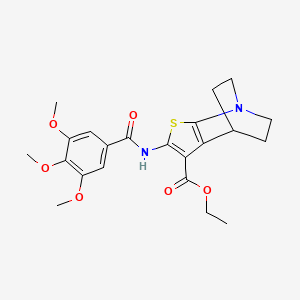


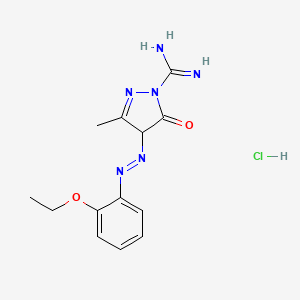
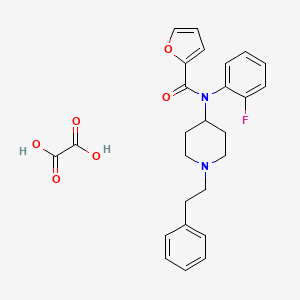


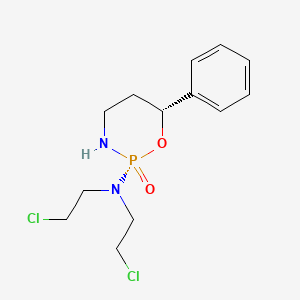
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)


